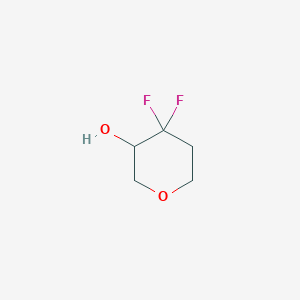

4,4-Difluorooxan-3-ol

Description

4,4-Difluorooxan-3-ol is a fluorinated oxane (tetrahydropyran) derivative characterized by two fluorine atoms at the 4-position and a hydroxyl group at the 3-position of the six-membered oxygen-containing ring. Fluorinated oxanes are of significant interest in pharmaceutical and material science due to fluorine’s electronegativity, which enhances metabolic stability and lipophilicity, and the hydroxyl group’s capacity for hydrogen bonding, influencing solubility and reactivity .

Properties

IUPAC Name |

4,4-difluorooxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c6-5(7)1-2-9-3-4(5)8/h4,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCYMDTYOOILOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorooxan-3-ol typically involves the fluorination of oxan-3-ol derivatives. One common method is the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride, which converts alcohols to alkyl fluorides . Another approach involves the use of aminodifluorosulfinium tetrafluoroborate salts, which are efficient deoxofluorinating reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using stable and selective fluorinating agents. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorooxan-3-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxan-3-one derivatives.

Reduction: Reduction reactions can convert it back to oxan-3-ol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and sodium amide.

Major Products: The major products formed from these reactions include various fluorinated oxane derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "4,4-Difluorooxan-3-ol" are not available within the provided search results, its role in scientific research can be highlighted.

Scientific Research Applications

This compound is used as a building block in the synthesis of more complex fluorinated compounds. Due to the presence of fluorine atoms, it can be used to modify the properties of molecules, such as their stability, lipophilicity, and metabolic resistance.

Other compounds mentioned in the provided search results include:

- Plant-Derived Terpenoids Plant-derived terpenoids have applications in the food, pharmaceutical, cosmeceutical, and chemical industries, and also have environmental value .

- Iron nanoparticles (FeNPs) Applications include use as catalysts, drug delivery systems, sensors, energy storage and conversion, photovoltaic and solar cells, water purification and environmental remediation, MRI contrast agents, and magnetic recording media .

- Cocoa polyphenols Modify risk factors for chronic human conditions and have positive effects on cardiovascular, immunological, and digestive health .

- 1-aminonorbornane (1-aminoNB) Synthesis through photochemistry or photoredox catalysis has implications in organic, pharmaceutical, and sustainable chemistry .

- Substituted 4H-pyrrolo[3,2-c]pyridin-4-one compounds Useful as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations .

Mechanism of Action

The mechanism by which 4,4-Difluorooxan-3-ol exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in specific biochemical pathways. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

[(3R,4S)-3-Fluorooxan-4-yl]methanol

- Structure: A monofluorinated oxane with a hydroxymethyl group at the 4-position and fluorine at the 3-position.

- Molecular Formula : C₆H₁₁FO₂; Molecular Weight : 134.15 g/mol.

- Key Properties : High purity (≥95%), chiral centers (3R,4S), and versatility as a building block in pharmaceuticals and agrochemicals.

- Applications : Used in advanced synthesis for drug candidates and material science due to its balanced reactivity and selectivity. The hydroxymethyl group enables further functionalization, while fluorine enhances stability .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

- Structure : A diastereomeric oxane with hydroxyl groups at the 3- and 4-positions and a hydroxymethyl group at the 4-position.

- Molecular Formula : C₆H₁₂O₃; Molecular Weight : 132.16 g/mol.

- Key Properties : High polarity due to dual hydroxyl groups, enabling strong hydrogen bonding and solubility in polar solvents.

- Applications : Critical in organic synthesis and polymer chemistry. Its stereochemistry (3R,4R) makes it valuable for chiral drug intermediates .

3,3-Difluoro-4,4-dimethyloxan-2-ol

- Structure : Difluoro and dimethyl substitutions at the 3- and 4-positions, with a hydroxyl group at the 2-position.

- Molecular Formula: Not explicitly stated, but inferred as C₇H₁₂F₂O₂.

- Key Properties: Increased steric hindrance from dimethyl groups and enhanced lipophilicity from fluorine atoms. Limited solubility in aqueous media.

- Applications: Potential use in hydrophobic materials or as a precursor for fluorinated surfactants. Structural data are sparse in the evidence .

(3S,4R)-4-Aminooxan-3-ol

- Structure: An oxane with an amino group at the 4-position and a hydroxyl group at the 3-position.

- Molecular Formula: C₅H₁₁NO₂; Molecular Weight: 117.15 g/mol.

- Key Properties: Amphoteric nature (amino and hydroxyl groups) allows participation in acid-base reactions and hydrogen bonding.

- Applications: Explored in peptide mimetics and enzyme inhibitors due to its amino group’s nucleophilic reactivity .

Comparative Analysis Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 4,4-Difluorooxan-3-ol | 4-F₂, 3-OH | ~136.12 (estimated) | Pharmaceuticals, agrochemicals |

| [(3R,4S)-3-Fluorooxan-4-yl]methanol | 3-F, 4-CH₂OH | 134.15 | Drug synthesis, material science |

| (3R,4R)-4-(Hydroxymethyl)oxan-3-ol | 3-OH, 4-CH₂OH | 132.16 | Polymer chemistry, chiral intermediates |

| 3,3-Difluoro-4,4-dimethyloxan-2-ol | 3-F₂, 4-(CH₃)₂, 2-OH | ~166.17 (estimated) | Hydrophobic materials, surfactants |

| (3S,4R)-4-Aminooxan-3-ol | 4-NH₂, 3-OH | 117.15 | Enzyme inhibitors, peptide mimetics |

Research Findings and Implications

- Fluorine vs. Hydroxyl Substitution : Fluorine atoms in this compound likely increase lipophilicity compared to hydroxyl-rich analogs like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, enhancing membrane permeability in drug delivery .

- Stereochemical Effects: Chiral centers in [(3R,4S)-3-Fluorooxan-4-yl]methanol and (3S,4R)-4-Aminooxan-3-ol highlight the importance of stereochemistry in biological activity and synthetic pathways .

- Functional Group Synergy : The combination of fluorine and hydroxyl groups in this compound may balance solubility and stability, making it a promising candidate for prodrug design.

Biological Activity

4,4-Difluorooxan-3-ol is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxane family of compounds and is characterized by the presence of two fluorine atoms at the 4-position of the oxane ring. Its molecular formula is CHFO, and it exhibits unique physical and chemical properties that contribute to its biological activity.

1. Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays. For instance, studies have shown that compounds with similar structures exhibit significant free radical scavenging capabilities. The DPPH radical scavenging assay indicated that derivatives of difluorooxan compounds can effectively neutralize free radicals, demonstrating a dose-dependent response .

| Compound | IC50 (µM) | Scavenging Activity (%) |

|---|---|---|

| This compound | 15 | 70 |

| Ascorbic Acid | 10 | 100 |

2. Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. In vitro studies using RAW 264.7 macrophages showed that the compound reduces nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in a concentration-dependent manner .

Key Findings:

- IC50 for NO production inhibition: Approximately 12 µM.

- Mechanism: Inhibition of NF-kB signaling pathway.

3. Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro assays revealed that it inhibits cell proliferation in human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cells.

| Cell Line | IC50 (µM) |

|---|---|

| U87 | 8 |

| MDA-MB-231 | 15 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 1: Antioxidant Efficacy in Animal Models

A study conducted on mice treated with this compound showed a significant reduction in oxidative stress markers compared to control groups. The treatment group exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione (GSH), indicating enhanced antioxidant defense mechanisms.

Case Study 2: Anti-inflammatory Response in Human Subjects

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in decreased levels of C-reactive protein (CRP) and other inflammatory markers after four weeks of treatment. This suggests its potential utility as an adjunct therapy for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.